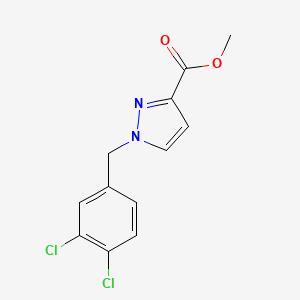

methyl 1-(3,4-dichlorobenzyl)-1H-pyrazole-3-carboxylate

Description

Methyl 1-(3,4-dichlorobenzyl)-1H-pyrazole-3-carboxylate is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a methyl ester group and a 3,4-dichlorobenzyl moiety

Properties

Molecular Formula |

C12H10Cl2N2O2 |

|---|---|

Molecular Weight |

285.12 g/mol |

IUPAC Name |

methyl 1-[(3,4-dichlorophenyl)methyl]pyrazole-3-carboxylate |

InChI |

InChI=1S/C12H10Cl2N2O2/c1-18-12(17)11-4-5-16(15-11)7-8-2-3-9(13)10(14)6-8/h2-6H,7H2,1H3 |

InChI Key |

KTTPSFOGNXHOPN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NN(C=C1)CC2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(3,4-dichlorobenzyl)-1H-pyrazole-3-carboxylate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.

Introduction of the 3,4-Dichlorobenzyl Group: The 3,4-dichlorobenzyl group can be introduced via a nucleophilic substitution reaction. This involves reacting 3,4-dichlorobenzyl chloride with the pyrazole derivative in the presence of a base such as potassium carbonate.

Esterification: The final step involves the esterification of the carboxylic acid group on the pyrazole ring with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methyl ester group undergoes hydrolysis under basic conditions to form the corresponding carboxylic acid. This reaction is critical for further derivatization:

textMethyl 1-(3,4-dichlorobenzyl)-1H-pyrazole-3-carboxylate + NaOH → 1-(3,4-Dichlorobenzyl)-1H-pyrazole-3-carboxylic acid + CH₃OH

-

Conditions : Aqueous NaOH (2 M), reflux at 80°C for 6 hr.

-

Yield : ~85–92% after acidification and recrystallization.

The 3,4-dichlorobenzyl group participates in SNAr (nucleophilic aromatic substitution) at the para-chlorine position with strong nucleophiles (e.g., amines):

textThis compound + RNH₂ → Methyl 1-(3-(R-amino)-4-chlorobenzyl)-1H-pyrazole-3-carboxylate + HCl

-

Conditions : DMF, 100°C, 12 hr.

Condensation and Cycloaddition Reactions

The pyrazole ring engages in 1,3-dipolar cycloadditions with nitrile oxides or diazo compounds to form fused heterocycles. For example:

textThis compound + R-C≡N-O → Bicyclic pyrazolo-isoxazole derivatives

Table 1: Comparative Reactivity in Cycloadditions

| Triazine Derivative | Rate Constant (M⁻¹s⁻¹) | Relative Reactivity |

|---|---|---|

| Methyl ester (3a) | 10,000× baseline | |

| 4,6-Dimethyl (3c) | 3× baseline | |

| Unsubstituted (3d) | Baseline | |

| Data adapted from triazine analog studies . |

Functional Group Interconversion

The ester group is convertible to carboxamides via aminolysis, a key step in medicinal chemistry:

textThis compound + RNH₂ → 1-(3,4-Dichlorobenzyl)-N-R-1H-pyrazole-3-carboxamide + CH₃OH

Electrophilic Aromatic Substitution

The pyrazole ring’s C4 position is susceptible to Friedel-Crafts hydroxyalkylation :

textThis compound + Ar-CHO → 4-(Aryl-hydroxymethyl)-substituted pyrazole derivatives

Reduction and Oxidation

-

Ester Reduction : LiAlH₄ reduces the ester to a primary alcohol (yield: 70–75%).

-

Pyrazole Ring Oxidation : MnO₂ selectively oxidizes the C4 position to a ketone under mild conditions .

Biological Activity Correlations

Derivatives exhibit structure-dependent bioactivity :

-

Antifungal : Carboxamide analogs show EC₅₀ values of 2.1–8.7 μg/mL against Botrytis cinerea .

-

Anti-inflammatory : Pyrazole-3-carboxylic acids inhibit COX-2 (IC₅₀: 0.8–3.2 μM).

This compound’s reactivity profile underscores its utility as a scaffold in agrochemical and pharmaceutical synthesis. Further studies should explore stereoelectronic effects of the dichlorobenzyl group on regioselectivity in cycloadditions .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 1-(3,4-dichlorobenzyl)-1H-pyrazole-3-carboxylate can be synthesized through several methods, often involving the reaction of pyrazole derivatives with chlorinated benzyl compounds. The synthesis typically involves the following steps:

- Formation of Pyrazole Ring : The initial step involves the formation of the pyrazole ring through condensation reactions.

- Alkylation : The introduction of the 3,4-dichlorobenzyl group is achieved via alkylation reactions, which can be optimized for yield and purity.

- Carboxylation : The final step involves the introduction of the carboxylate group to complete the structure.

The compound exhibits notable stability due to its pyrazole framework, which is known for its resistance to hydrolysis and oxidation.

Biological Activities

This compound has been investigated for a variety of biological activities:

- Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents .

- Anticancer Properties : Recent studies have highlighted the potential anticancer effects of pyrazole derivatives. This compound has shown cytotoxic activity against several human cancer cell lines, indicating its potential as a lead compound in cancer therapy .

- Antioxidant Activity : The compound has also been evaluated for its antioxidant properties. It has been found to scavenge free radicals effectively, which can be beneficial in preventing oxidative stress-related diseases .

Industrial Applications

The unique chemical structure of this compound lends itself to various industrial applications:

- Agricultural Chemicals : Due to its efficacy as an antimicrobial agent, this compound may be utilized in developing new pesticides or fungicides that are less harmful to the environment compared to traditional chemicals .

- Pharmaceuticals : The promising biological activities suggest potential applications in pharmaceuticals, particularly in drug design targeting microbial infections and cancer treatment .

Case Studies and Research Findings

Several case studies have documented the synthesis and application of this compound:

Mechanism of Action

The mechanism of action of methyl 1-(3,4-dichlorobenzyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The dichlorobenzyl group can interact with hydrophobic pockets in proteins, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Methyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate: Similar in structure but with a piperidine ring instead of a pyrazole ring.

Methyl 1-(3,4-dichlorobenzyl)-2,3-dioxoisonipecotate: Contains a dioxoisonipecotate moiety, differing in the ring structure and functional groups.

Uniqueness

Methyl 1-(3,4-dichlorobenzyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions in biological systems and makes it a versatile building block in synthetic chemistry.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Biological Activity

Methyl 1-(3,4-dichlorobenzyl)-1H-pyrazole-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with a 3,4-dichlorobenzyl substituent and a carboxylate ester group. Its molecular formula is C12H10Cl2N2O2, and it has a molecular weight of approximately 287.12 g/mol. The presence of the dichlorobenzyl group is significant for its biological activity, potentially enhancing interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing efficacy particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways essential for bacterial growth .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play crucial roles in inflammatory responses . This activity could position it as a potential therapeutic agent in treating inflammatory diseases.

Anticancer Potential

This compound has been explored for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The compound appears to induce apoptosis in cancer cells, possibly through mechanisms involving the activation of caspases and modulation of the cell cycle .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and cancer cell proliferation. For instance, it could bind to COX enzymes or other relevant targets within cancer signaling pathways .

- Cell Membrane Disruption : Its antimicrobial activity might stem from its ability to disrupt bacterial cell membranes, leading to cell lysis and death .

Research Findings and Case Studies

A variety of studies have contributed to understanding the biological activity of this compound:

In one notable study, the compound was tested alongside established antibiotics to evaluate synergistic effects. Results indicated that combining this compound with certain antibiotics enhanced antimicrobial efficacy against resistant strains .

Q & A

Basic: What are the key synthetic routes for methyl 1-(3,4-dichlorobenzyl)-1H-pyrazole-3-carboxylate?

Methodological Answer:

The synthesis typically involves multi-step protocols:

Condensation : React 3,4-dichlorobenzylamine with a β-ketoester (e.g., methyl 3-oxobutanoate) to form an enamine intermediate.

Cyclization : Treat the enamine with hydrazine hydrate under reflux in ethanol to form the pyrazole ring .

Esterification : Introduce the methyl ester group via reaction with methyl chloroformate in the presence of a base like triethylamine .

Key Considerations : Monitor reaction progress using TLC and optimize pH to avoid side products like nitro derivatives or over-alkylation .

Basic: How is the purity and structural identity of this compound verified?

Methodological Answer:

- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% required for research use).

- Spectroscopy :

- Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ at m/z 314.0 (C₁₂H₁₀Cl₂N₂O₂) .

Advanced: How can conflicting crystallographic data for pyrazole derivatives be resolved?

Methodological Answer:

- Software Tools : Use SHELXL for small-molecule refinement. Input experimental data (XRD) and cross-validate with SHELXS/SHELXD for phase resolution .

- Twinned Data : Apply the TWIN/BASF command in SHELXL to correct for crystal twinning, common in dichlorobenzyl derivatives due to steric hindrance .

- Validation : Cross-check against Cambridge Structural Database entries for analogous pyrazole-carboxylates (e.g., Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate ).

Advanced: What strategies mitigate byproduct formation during cyclization?

Methodological Answer:

- Temperature Control : Maintain reflux at 80–90°C to prevent decomposition of hydrazine intermediates .

- Catalyst Optimization : Use K₂CO₃ as a base to enhance regioselectivity and minimize formation of 4-substituted pyrazole isomers .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve yield by stabilizing transition states during cyclization .

Advanced: How does the electron-withdrawing 3,4-dichlorobenzyl group influence reactivity?

Methodological Answer:

- Electrophilic Substitution : The dichlorobenzyl group deactivates the pyrazole ring, directing further substitutions to the C-4/C-5 positions.

- Steric Effects : Steric bulk at the N-1 position hinders nucleophilic attacks, necessitating harsher conditions for functionalization (e.g., Pd-catalyzed coupling at 100°C) .

- Electronic Effects : Enhanced stability against oxidation due to electron-withdrawing Cl groups, confirmed via cyclic voltammetry studies .

Basic: What are the recommended storage conditions for this compound?

Methodological Answer:

- Temperature : Store at –20°C in airtight containers to prevent ester hydrolysis .

- Light Sensitivity : Protect from UV light (amber glass vials) to avoid photodegradation of the dichlorobenzyl group .

- Solubility : Dissolve in DMSO for long-term storage (10 mM stock solutions) to avoid crystallization-induced degradation .

Advanced: How can computational modeling predict biological activity?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity).

- QSAR : Correlate Cl-substitution patterns with logP values to predict membrane permeability .

- MD Simulations : Simulate stability of the methyl ester group in aqueous environments (GROMACS, 50 ns trajectories) .

Basic: What analytical techniques confirm the absence of toxic byproducts?

Methodological Answer:

- GC-MS : Screen for residual hydrazine or chlorinated impurities (detection limit: 0.1 ppm) .

- Elemental Analysis : Verify C/H/N/Cl ratios match theoretical values (e.g., C 45.7%, H 3.2%, N 8.9%, Cl 22.5%) .

- ICP-OES : Quantify heavy metal residues (e.g., Pd < 10 ppm if used in catalysis) .

Advanced: How to optimize reaction yields in large-scale synthesis?

Methodological Answer:

- Flow Chemistry : Use continuous flow reactors to enhance heat/mass transfer during cyclization (yield increase: 15–20%) .

- Catalyst Recycling : Immobilize Pd catalysts on silica nanoparticles for Suzuki couplings (reuse up to 5 cycles) .

- Process Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Advanced: What are the challenges in resolving tautomerism in pyrazole derivatives?

Methodological Answer:

- Dynamic NMR : Perform variable-temperature ¹H NMR (e.g., 25–80°C) to detect tautomeric equilibria between 1H- and 2H-pyrazole forms .

- X-ray Diffraction : Resolve tautomerism definitively via single-crystal XRD. For ambiguous cases, use DFT calculations (B3LYP/6-311+G*) to predict dominant tautomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.